

Allylselenol: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Allylselenol

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Introduction

Allylselenol ($\text{CH}_2=\text{CHCH}_2\text{SeH}$), a sulfur analogue of allyl alcohol, is an organoselenium compound characterized by the presence of both a reactive allyl group and a highly nucleophilic selenol functional group. This unique combination of functionalities makes it a versatile reagent and an intriguing building block in organic synthesis and medicinal chemistry. The high reactivity of the selenol moiety, coupled with the potential for diverse transformations at the allylic position, opens avenues for the synthesis of complex molecules and novel therapeutic agents. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic methodologies associated with **allylselenol**, offering valuable insights for researchers in the field.

Chemical Properties

Allylselenol is a volatile and unstable compound, particularly at room temperature in the absence of radical inhibitors.^[1] Its properties are largely dictated by the interplay between the allyl and selenol groups.

| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula | C ₃ H ₆ Se | N/A |
| Molecular Weight | 121.04 g/mol | N/A |
| ¹ H NMR (CDCl ₃ , δ) | 5.85 (m, 1H, CH=), 5.05 (m, 2H, CH ₂ =), 3.25 (d, 2H, -CH ₂ Se-), 0.80 (t, 1H, -SeH) | [1] |
| ¹³ C NMR (CDCl ₃ , δ) | 135.0 (CH=), 116.5 (CH ₂ =), 25.0 (-CH ₂ Se-) | [1] |
| ⁷⁷ Se NMR (CDCl ₃ , δ) | -135 | [1] |
| pKa | Selenols are significantly more acidic than their thiol counterparts, with the pKa of CH ₃ SeH being 5.2 compared to 8.3 for CH ₃ SH. While the specific pKa for allylselenol is not reported, it is expected to be in a similar range, making it a readily available source of the highly nucleophilic selenolate anion in the presence of a mild base.[2] | N/A |
| Boiling Point | Allylic selenols are generally low-boiling compounds.[1] | N/A |
| Solubility | Expected to be soluble in organic solvents. | N/A |
| Odor | Volatile selenols are known for their highly offensive odors.[2] | N/A |

Reactivity

The reactivity of **allylselenol** is characterized by the distinct chemistries of the selenol and allyl functional groups.

Reactivity of the Selenol Group

The selenol group (-SeH) is highly reactive and participates in several key transformations:

- **Nucleophilicity:** The selenolate anion (RSe^-), formed by the deprotonation of the selenol, is a potent nucleophile.[2] It readily participates in nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides, to form alkyl selenides. The superior nucleophilicity of selenolates compared to thiolates has been well-documented.[3]
- **Oxidation:** **Allylselenol** is highly susceptible to oxidation. In the presence of air or other oxidizing agents, it readily dimerizes to form diallyl diselenide.[2] This reaction is a common characteristic of selenols.
- **Addition to Unsaturated Systems:** Selenols can undergo addition reactions across carbon-carbon double and triple bonds.[4] This reactivity can be utilized to introduce the allylseleno moiety into various organic scaffolds.

Reactivity Involving the Allyl Group

The allyl group imparts its own unique reactivity to the molecule:

- **Allylic Oxidation:** The allylic position in **allylselenol** can be oxidized. A classic reagent for this transformation is selenium dioxide (SeO_2), which can introduce a hydroxyl group at the allylic position. The mechanism of this reaction, known as the Riley oxidation, involves an initial ene reaction followed by a [3][5]-sigmatropic rearrangement.[6][7]
- **Addition Reactions:** The double bond of the allyl group can undergo various addition reactions, such as halogenation, hydrohalogenation, and hydration, similar to other alkenes.
- **[3][5]-Sigmatropic Rearrangements:** Allyl selenides, which can be derived from **allylselenol**, can participate in [3][5]-sigmatropic rearrangements. For instance, allyl selenoxides, formed by the oxidation of allyl selenides, can rearrange to allylic alcohols.[1] This reactivity is a cornerstone of organoselenium chemistry for the synthesis of allylic alcohols.

Free Radical Reactions

Organoselenium compounds, including those derived from **allylselenol**, can participate in free radical reactions. The relatively weak C-Se and Se-H bonds can undergo homolytic cleavage to

generate selenyl radicals.[2] These radicals can then engage in various addition and cyclization reactions.[8][9]

Experimental Protocols

Synthesis of Allylselenol

A reported method for the synthesis of **allylselenol** involves the reduction of diallyl diselenide.
[1]

Materials:

- Diallyl diselenide
- Tributyltin hydride (n-Bu₃SnH)
- Tetraglyme
- Radical inhibitor (e.g., hydroquinone)

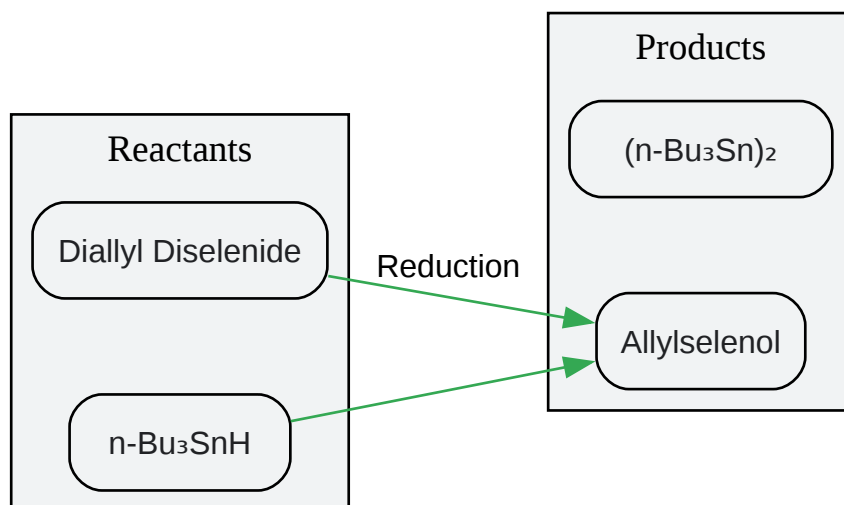
Procedure:

- Due to the instability of allylic selenols, the synthesis is performed on a vacuum line.
- Crude diallyl diselenide is diluted in tetraglyme containing a radical inhibitor.
- Tributyltin hydride (1.5 equivalents) is added very slowly to the solution at room temperature.
- During the addition, the formed **allylselenol** is continuously distilled under vacuum from the reaction mixture.
- The distilled **allylselenol** is collected in a cold trap maintained at a low temperature (-80 °C).
- This method allows for the isolation of the pure product in moderate to good yields.[1]

Note: Allylic selenols are described as very unstable compounds at room temperature in the absence of a radical inhibitor.[1] Therefore, all manipulations should be carried out under an inert atmosphere and at low temperatures whenever possible.

Visualizations

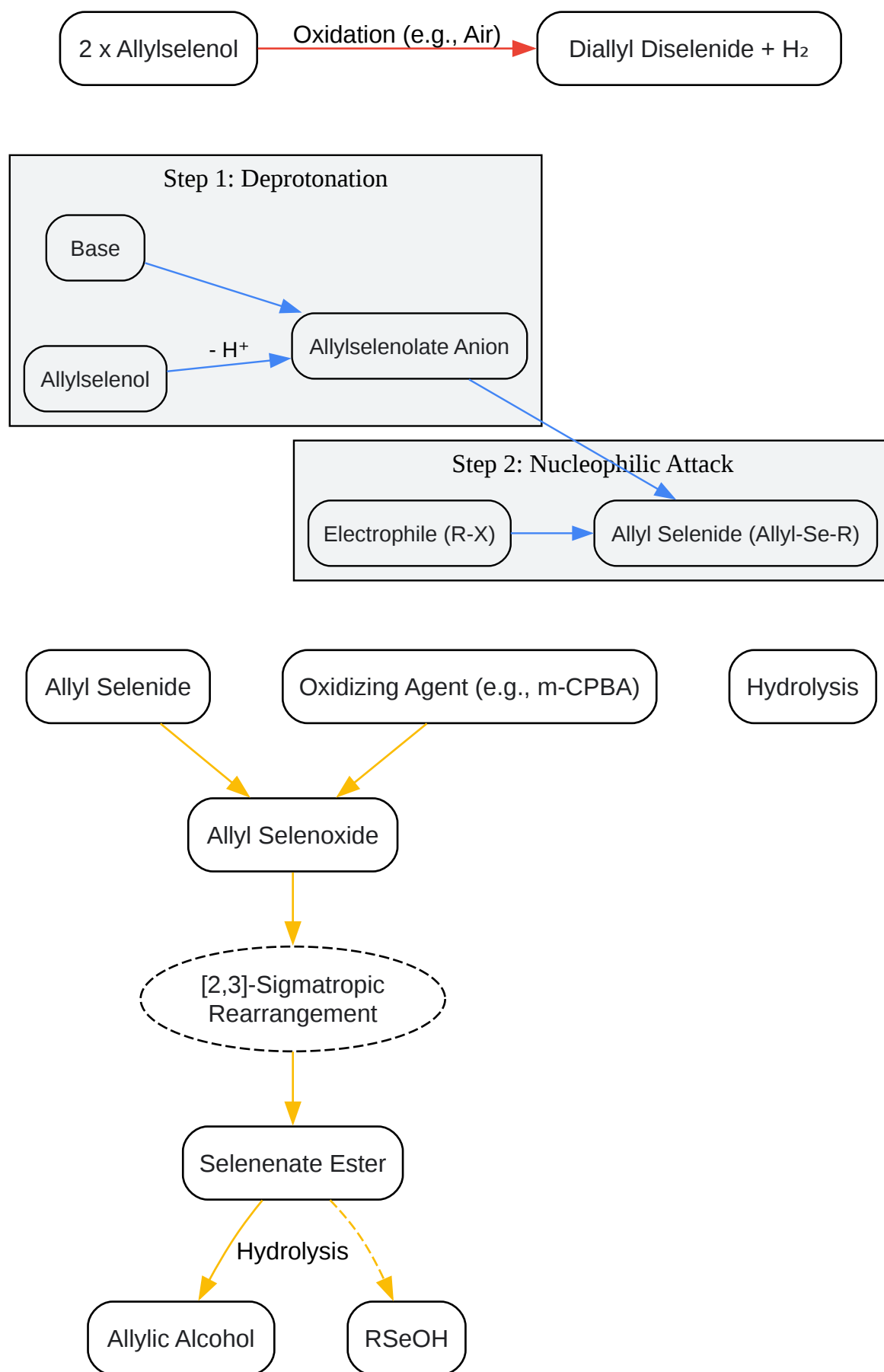
Synthesis of Allylselenol via Reduction of Diallyl Diselenide



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Caption: Synthesis of **Allylselenol**.

Oxidation of Allylselenol to Diallyl Diselenide



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Selenol - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Allylic Selenosulfide Rearrangement: A Method for Chemical Ligation to Cysteine and Other Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dechalcogenative Allylic Selenosulfide And Disulfide Rearrangements: Complementary Methods For The Formation Of Allylic Sulfides In The Absence Of Electrophiles. Scope, Limitations, And Application To The Functionalization Of Unprotected Peptides In Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALLYL PHENYL SELENIDE CAS#: 14370-82-2 [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
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